molecular formula C13H22N4O4S B14974460 ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B14974460
M. Wt: 330.41 g/mol
InChI Key: GBANYKNZGVDPBJ-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonamide-linked 4-propylpiperazine moiety and an ethyl ester group. The propyl group on the piperazine nitrogen introduces lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C13H22N4O4S

Molecular Weight

330.41 g/mol

IUPAC Name

ethyl 5-(4-propylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H22N4O4S/c1-3-5-16-6-8-17(9-7-16)22(19,20)12-11(10-14-15-12)13(18)21-4-2/h10H,3-9H2,1-2H3,(H,14,15)

InChI Key

GBANYKNZGVDPBJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=C(C=NN2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves the reaction of a pyrazole derivative with a sulfonyl chloride and a piperazine derivative. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the function of the target proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperazine Ring

Piperazine derivatives with varying alkyl chains are common in medicinal chemistry. Key analogues include:

Compound Name Piperazine Substituent Molecular Formula Key Properties
Ethyl 5-[(4-propylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate 4-propyl C₁₃H₂₁N₄O₄S Moderate lipophilicity; balanced solubility
Ethyl 3-((4-ethylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate (A705229) 4-ethyl C₁₂H₁₉N₄O₄S Higher solubility due to shorter alkyl chain
Ethyl 3-((4-isopropylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate (A689249) 4-isopropyl C₁₃H₂₁N₄O₄S Increased steric bulk; reduced metabolic clearance

Analysis :

  • Isopropyl introduces steric hindrance, which may reduce off-target interactions but lower aqueous solubility .

Comparison with Aryl-Sulfonylated Pyrazoles

Replacing the piperazine group with aromatic systems alters electronic and steric profiles:

Compound Name Sulfonyl Substituent Molecular Weight Key Features
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate 4-methylphenyl 339.36 Aromatic sulfonamide; planar structure
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-bromophenyl 295.13 Halogenated aryl group; strong electron-withdrawing effect

Analysis :

  • Bromophenyl introduces halogen bonding but reduces solubility compared to piperazine derivatives .

Functional Group Modifications on the Pyrazole Core

Ester vs. Amide Derivatives
Compound Name Functional Group Biological Relevance
This compound Ethyl ester Esterase-sensitive; prodrug potential
5-(4-Aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid (Compound 31, ) Carboxylic acid/amide Direct bioavailability; hydrogen-bonding capacity

Analysis :

  • Ethyl esters are metabolically labile, often serving as prodrugs to enhance absorption.
  • Amide/carboxylic acid derivatives exhibit stronger hydrogen-bonding interactions, favoring target binding but requiring formulation optimization .

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